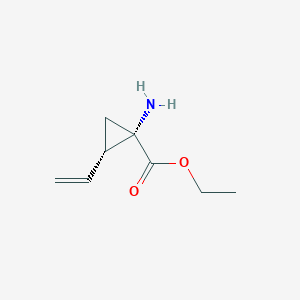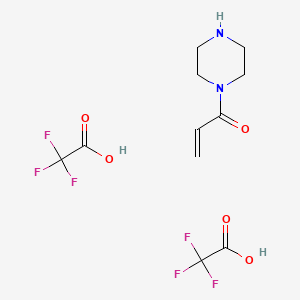
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring attached to a prop-2-en-1-one moiety, with two trifluoroacetic acid molecules forming a salt. The compound’s unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt typically involves the reaction of piperazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with trifluoroacetic acid to form the di(trifluoroacetic acid) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
- 1-(Piperazin-1-yl)but-3-en-1-one trifluoroacetic acid
Uniqueness
1-(Piperazin-1-yl)prop-2-en-1-one Di(trifluoroacetic acid) salt is unique due to its specific combination of a piperazine ring and a prop-2-en-1-one moiety, along with the presence of two trifluoroacetic acid molecules. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H14F6N2O5 |
|---|---|
Molekulargewicht |
368.23 g/mol |
IUPAC-Name |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.2C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;2*3-2(4,5)1(6)7/h2,8H,1,3-6H2;2*(H,6,7) |
InChI-Schlüssel |
PULWXPCFSHHBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


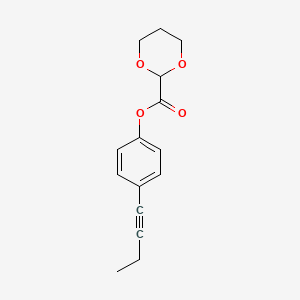
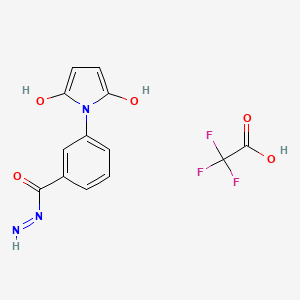
![3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
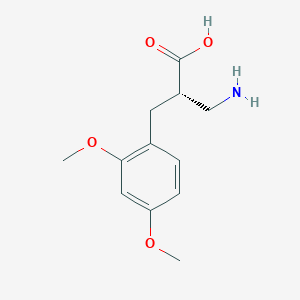
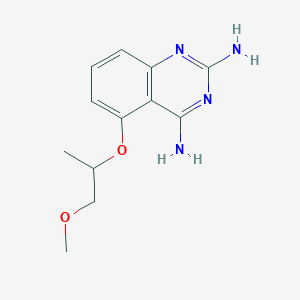
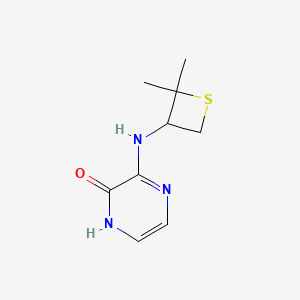
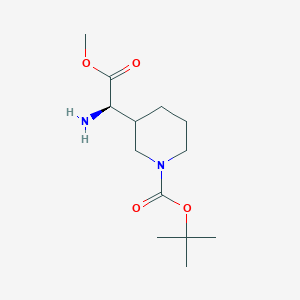
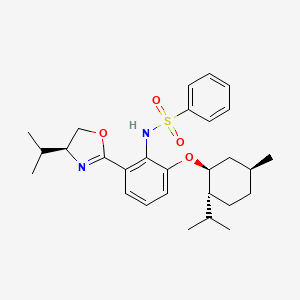
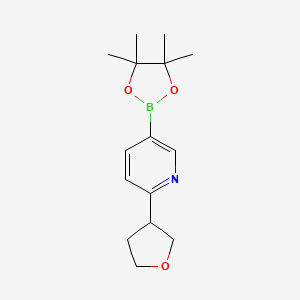
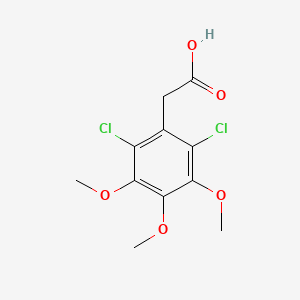
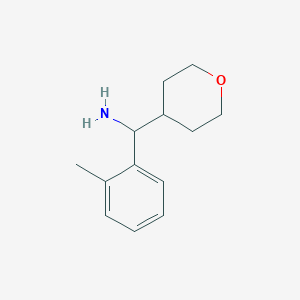
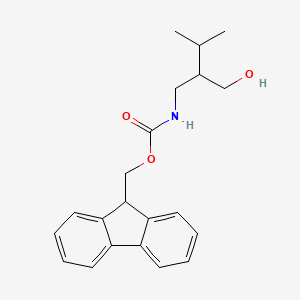
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
